

Spectroscopic Profile of C.I. Mordant Red 94: A Technical Overview

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Compound of Interest

Compound Name: C.I. Mordant red 94

Cat. No.: B15555823

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Introduction

C.I. Mordant Red 94, an azo dye, is a compound of interest in various scientific and industrial applications. An in-depth understanding of its light absorption and emission properties is crucial for its effective utilization, particularly in fields requiring precise spectral characteristics such as in sensing, imaging, and as a component in drug development assays. This technical guide synthesizes the available information on the absorption and fluorescence spectra of **C.I. Mordant Red 94**, outlines a generalized experimental protocol for such measurements, and provides a logical workflow for spectroscopic analysis.

Chemical Identity

- Chemical Name: sodium 4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate
- Molecular Formula: $C_{17}H_{14}N_5NaO_7S$
- C.I. Name: Mordant Red 94

Spectroscopic Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for the absorption and fluorescence spectra of **C.I. Mordant Red 94**.

While the chemical structure is known, experimental values for parameters such as the wavelength of maximum absorption (λ_{max}), molar extinction coefficient (ϵ), wavelength of maximum fluorescence emission (λ_{em}), and fluorescence quantum yield (Φ) are not readily available.

The absence of this data in the public domain necessitates direct experimental measurement to characterize the photophysical properties of this dye. The following sections provide a standardized protocol for obtaining this critical information.

Experimental Protocols

The following methodologies describe standard procedures for measuring the absorption and fluorescence spectra of a dye such as **C.I. Mordant Red 94**.

Preparation of Stock and Working Solutions

- **Stock Solution:** A stock solution of **C.I. Mordant Red 94** is prepared by accurately weighing a precise amount of the solid dye and dissolving it in a suitable solvent (e.g., ethanol, methanol, or dimethyl sulfoxide - DMSO) to a known final concentration, typically in the range of 1-10 mM. The choice of solvent is critical as it can influence the spectral properties of the dye.
- **Working Solutions:** A series of working solutions of lower concentrations (typically in the micromolar range, e.g., 1-10 μM) are prepared by serial dilution of the stock solution with the same solvent. These dilutions are used for the spectroscopic measurements.

Absorption Spectroscopy

- **Instrumentation:** A dual-beam UV-Visible spectrophotometer is used to measure the absorption spectrum.
- **Procedure:**
 - The spectrophotometer is calibrated using a blank cuvette containing the pure solvent.
 - The absorption spectrum of each working solution is recorded over a relevant wavelength range (e.g., 200-800 nm).

- The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.
- The molar extinction coefficient (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

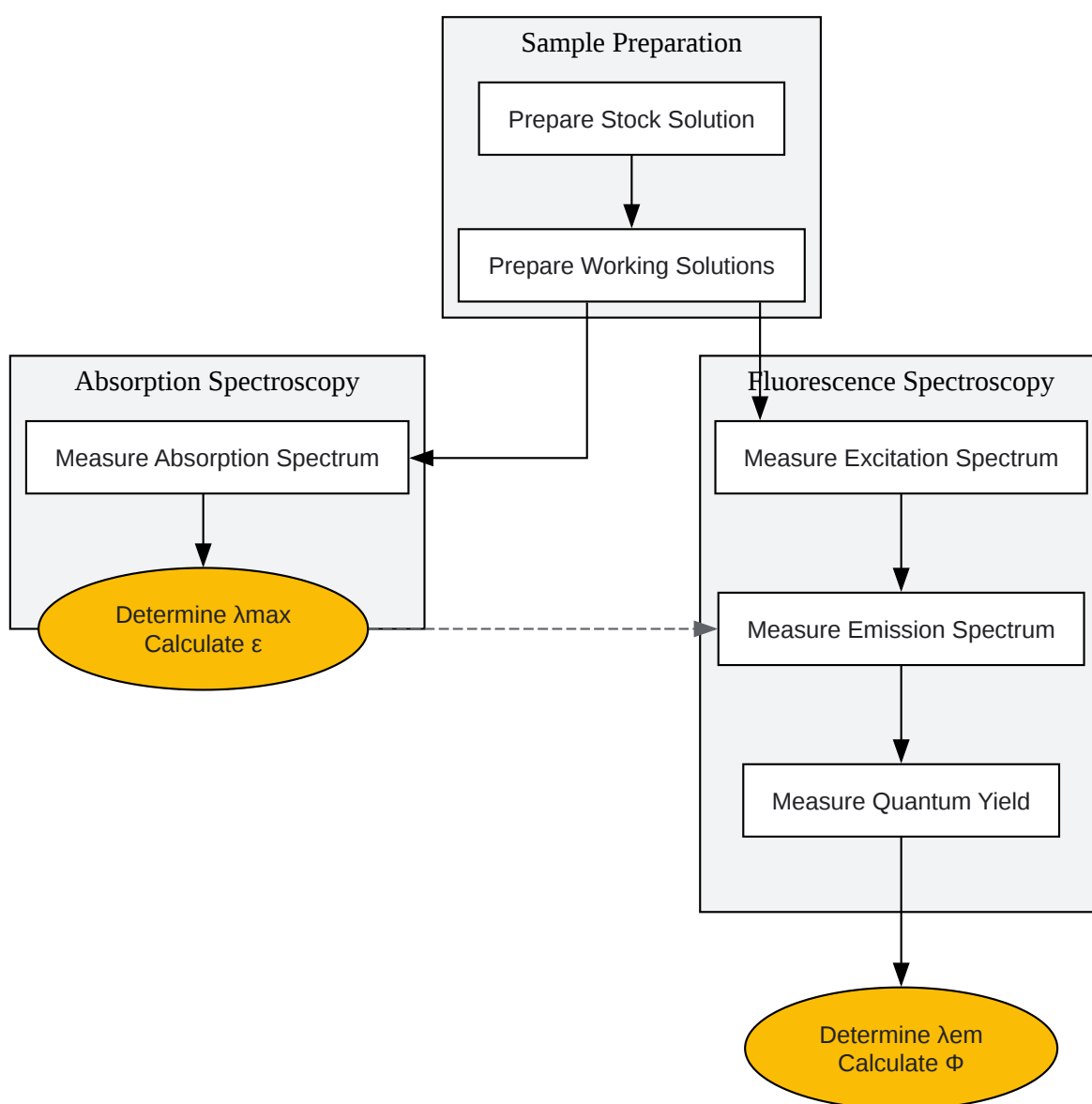
Fluorescence Spectroscopy

- Instrumentation: A spectrofluorometer is used to measure the fluorescence emission and excitation spectra.
- Procedure:
 - Excitation Spectrum: The emission monochromator is set to the wavelength of maximum emission (if known from a preliminary scan), and the excitation monochromator is scanned over a range of shorter wavelengths. The resulting spectrum should resemble the absorption spectrum.
 - Emission Spectrum: The excitation monochromator is set to the wavelength of maximum absorption (λ_{max}) determined from the absorption spectrum. The emission monochromator is then scanned over a range of longer wavelengths to record the fluorescence emission spectrum.
 - The wavelength of maximum fluorescence emission (λ_{em}) is determined from the emission spectrum.
 - Quantum Yield Measurement (Relative Method): The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H_2SO_4). The absorbance of both the sample and the standard are kept low (<0.1) at the excitation wavelength. The quantum yield is calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of the absorption and fluorescence properties of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of a Fluorescent Dye.

Conclusion

While specific absorption and fluorescence data for **C.I. Mordant Red 94** are not currently available in the public domain, this technical guide provides a robust framework for its experimental determination. The outlined protocols for sample preparation, absorption spectroscopy, and fluorescence spectroscopy are standard methodologies that will enable researchers to accurately characterize the photophysical properties of this dye. The resulting data would be invaluable for its application in various scientific and drug development contexts.

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